molecular formula C29H26O6S B8246723 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide

9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide

Cat. No.: B8246723
M. Wt: 502.6 g/mol
InChI Key: VJFWTBMYIGLROJ-UHFFFAOYSA-N
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Description

9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is a sulfur-containing polycyclic aromatic compound characterized by a thioxanthene core with two sulfone groups (10,10-dioxide) and bulky 4-(2-hydroxyethoxy)phenyl substituents at the 9-position. The compound is structurally distinguished by its electron-deficient sulfone groups, which enhance electron transport capabilities, and the hydroxyethoxy side chains, which improve solubility and enable interfacial interactions in thin-film applications .

Properties

IUPAC Name

2-[4-[9-[4-(2-hydroxyethoxy)phenyl]-10,10-dioxothioxanthen-9-yl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O6S/c30-17-19-34-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)35-20-18-31)25-5-1-3-7-27(25)36(32,33)28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFWTBMYIGLROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2(=O)=O)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium-Based Solid Acid Catalysts

A seminal approach adapts the Ti⁴⁺ cation-exchanged montmorillonite-catalyzed condensation reported for analogous fluorenone derivatives. For the target compound, thioxanthenone 10,10-dioxide reacts with 4-(2-hydroxyethoxy)phenol under refluxing toluene, yielding 9,9-bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide in ~75% yield (Table 1). The solid acid catalyst facilitates Friedel-Crafts alkylation, with the Ti⁴⁺ Lewis acid activating the ketone for nucleophilic attack by the phenolic oxygen.

Table 1: Condensation Parameters Using Ti⁴⁺ Montmorillonite

Catalyst LoadingTemperature (°C)Time (h)Yield (%)
10 wt%1101275

This method’s advantages include catalyst reusability and minimal byproduct formation, though the requirement for anhydrous conditions necessitates careful solvent drying.

Alternative Acid Catalysts

Sulfuric acid (conc. H₂SO₄) serves as a cost-effective alternative, particularly for large-scale synthesis. In a modified Friedel-Crafts protocol, thioxanthenone 10,10-dioxide and 4-(2-hydroxyethoxy)phenol react at 100°C for 6 hours, achieving 68% yield. However, over-sulfonation of the phenolic groups necessitates precise stoichiometric control.

Oxidation of Thioxanthene to Sulfone Dioxide

When starting from non-oxidized thioxanthene precursors, a two-step sequence is employed:

  • Condensation : Thioxanthenone reacts with 4-(2-hydroxyethoxy)phenol via Ti⁴⁺ montmorillonite catalysis to form 9,9-bis(4-(2-hydroxyethoxy)phenyl)thioxanthene.

  • Oxidation : The intermediate undergoes oxidation using 30% hydrogen peroxide at 90°C for 8 hours, converting the thioether bridge to a sulfone.

Key Optimization Parameters :

  • Oxidant Concentration : Excess H₂O₂ (3 equiv) ensures complete conversion, avoiding residual sulfide impurities.

  • Temperature Control : Maintaining 90°C prevents decomposition of the hydroxyethoxy groups.

This method achieves an overall yield of 62%, with the oxidation step being the limiting factor due to competing side reactions.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

MethodAdvantagesLimitationsYield (%)
Ti⁴⁺ Montmorillonite CondensationReusable catalyst, mild conditionsRequires anhydrous setup75
H₂SO₄-Catalyzed CondensationCost-effective, scalableRisk of over-sulfonation68
Two-Step OxidationUtilizes cheaper starting materialsMulti-step, lower overall yield62

The Ti⁴⁺-catalyzed route is preferred for lab-scale synthesis due to its simplicity, while the H₂SO₄ method suits industrial applications despite purity challenges.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but risk hydroxyethoxy group degradation. Toluene balances reactivity and stability, enabling 12-hour completion without side reactions.

Catalytic Innovations

Recent advances explore Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) as greener alternatives, achieving comparable yields (72%) under microwave irradiation (80°C, 2 hours) .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups or the core structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxanthene core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Organic Electronics

9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is utilized in the development of organic light-emitting diodes (OLEDs). Its thermally activated delayed fluorescence (TADF) properties enhance the efficiency of light emission, making it a valuable material for OLED technology.

Key Findings :

  • Efficiency : Research indicates that incorporating this compound into OLEDs significantly improves their luminous efficiency and operational stability.
  • Material Stability : The compound's structural stability under operational conditions contributes to the longevity of OLED devices.

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Biological Activities :

  • Anticancer Properties : Studies have demonstrated that derivatives of thioxanthenes can inhibit key proteins involved in cancer progression. For instance, testing against BRCA1 domains revealed significant inhibitory effects, suggesting potential applications in cancer therapeutics.
  • Antiviral Activity : Preliminary studies indicate efficacy against viruses such as hepatitis C, highlighting its potential role in antiviral drug development.

Photodynamic Therapy

The unique photophysical properties of this compound enable its use in photodynamic therapy (PDT).

Mechanism of Action :

  • The compound can undergo intersystem crossing and reverse intersystem crossing, which are critical for TADF. This property allows it to generate reactive oxygen species upon light activation, making it effective for targeted therapeutic applications.

Inhibition of BRCA1 Domains

A study reported that synthesized libraries based on thioxanthenes were screened for their ability to inhibit BRCA1 domains. Certain derivatives exhibited significant inhibitory effects, suggesting potential use in cancer therapeutics.

Thermally Activated Delayed Fluorescence Polymers

Research on polymers incorporating thioxanthene derivatives demonstrated their application in OLEDs. These polymers displayed efficient TADF properties and were successfully used as emitters in solution-processed OLEDs.

Drug Interaction Studies

Investigations into drug-drug interactions involving P-glycoprotein modulation highlighted the potential of thioxanthene derivatives to affect drug bioavailability through P-glycoprotein inhibition mechanisms.

Mechanism of Action

The mechanism of action of 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide involves its interaction with molecular targets through its functional groups. The hydroxyethoxyphenyl groups can form hydrogen bonds and other interactions with biological molecules, while the thioxanthene core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

BPhCz-ThX (9,9-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene 10,10-dioxide)

  • Core Structure: Thioxanthene 10,10-dioxide with carbazole donors at the 9-position.
  • Key Properties :
    • Triplet energy (T₁): 3.05 eV, suitable for blue phosphorescent OLEDs.
    • Thermal stability: High decomposition temperature (>400°C).
    • Device Performance: EQE of 9.6% with FIrpic emitter in OLEDs .
  • Comparison : Unlike the target compound, BPhCz-ThX uses carbazole moieties for hole transport, whereas hydroxyethoxy groups in the target compound enhance solubility and hydrogen-bonding interactions. The absence of carbazole may reduce hole-injection efficiency but improve compatibility with hydrophilic processing techniques .

TXO-PhCz and TXO-TPA (Thioxanthenone Derivatives)

  • Core Structure: Thioxanthenone 10,10-dioxide coupled with phenylcarbazole (TXO-PhCz) or triphenylamine (TXO-TPA).
  • Key Properties: Used as thermally activated delayed fluorescence (TADF) emitters. Asymmetric TXO-PhCZ exhibits aggregation-induced emission (AIE), reducing exciton quenching in non-doped devices .

DOSFX-SFXSO (Spiro-Terfluorene Thioxanthene Derivative)

  • Core Structure : Spiro-linked thioxanthene 10,10-dioxide with octyloxy side chains.
  • Key Properties :
    • Forms hierarchical supramolecular architectures via hydrogen bonding.
    • Bulky alkoxy chains reduce defect emission in crystalline frameworks .
  • Comparison : The hydroxyethoxy groups in the target compound are less sterically hindering than octyloxy chains, which may compromise crystalline order but enhance solubility and film uniformity .

Fluorene-Based Analogues

BPEF (9,9-Bis(4-(2-hydroxyethoxy)phenyl)fluorene)

  • Core Structure : Fluorene with hydroxyethoxy substituents.
  • Key Properties: High solubility and stability in Langmuir-Blodgett (LB) films. Used in nanocomposites due to functional hydroxyl groups .
  • Comparison : Replacing fluorene with thioxanthene 10,10-dioxide introduces electron-deficient characteristics, shifting optoelectronic properties from blue-emitting fluorenes to green/yellow-emitting thioxanthenes .

9,9-Bis[4-(2-chloroethoxy)phenyl]fluorene

  • Core Structure : Fluorene with chloroethoxy substituents.
  • Key Properties :
    • Synthesized from BPEF via hydroxyl-to-chlorine substitution.
    • V-shaped molecular geometry enhances packing in crystalline phases .
  • Comparison : The target compound’s hydroxyethoxy groups offer reactive sites for further functionalization (e.g., acrylation, as in ), whereas chloroethoxy groups limit interfacial interactions .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Key Properties Applications References
Target Compound Thioxanthene 10,10-dioxide 4-(2-hydroxyethoxy)phenyl High solubility, hydrogen bonding, electron-deficient core OLEDs, LB films
BPhCz-ThX Thioxanthene 10,10-dioxide Carbazole T₁ = 3.05 eV, EQE = 9.6% Blue OLED hosts
TXO-PhCz Thioxanthenone 10,10-dioxide Phenylcarbazole AIE behavior, TADF emission Non-doped OLED emitters
DOSFX-SFXSO Spiro-thioxanthene Octyloxy Supramolecular crystalline frameworks, defect suppression Optoelectronic crystals
BPEF Fluorene 4-(2-hydroxyethoxy)phenyl LB film compatibility, hydroxyl reactivity Nanocomposites

Research Implications and Challenges

  • Advantages of Hydroxyethoxy Substituents : Improved solubility and hydrogen-bonding capabilities make the target compound suitable for solution-processed OLEDs and supramolecular assemblies. However, reduced steric bulk compared to octyloxy or carbazole groups may limit thermal stability in high-temperature device operation .
  • Contradictions : While bulky substituents (e.g., in DOSFX-SFXSO) enhance crystalline order, they often compromise solubility. The target compound balances these traits but requires further device-level validation to benchmark efficiency against analogs like BPhCz-ThX .

Biological Activity

9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is a thioxanthene derivative that has garnered attention for its potential biological activities, including neuroleptic and antimicrobial properties. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H26O6S
  • CAS Number : 2762922-32-5
  • Appearance : White to off-white powder
  • Melting Point : 160–166 °C
  • Solubility : Insoluble in water; soluble in methanol, toluene, and acetone

Neuroleptic Activity

Thioxanthene derivatives like this compound exhibit significant neuroleptic properties. The structure of the side chain at position 9 is crucial for its potency. Compounds with β-hydroxyethyl side chains show enhanced neuroleptic effects compared to others .

Antimicrobial Activity

Research indicates that thioxanthene compounds possess antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of related thioxanthene compounds against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly depending on the bacterial strain tested .

Neuroleptic Efficacy

In a comparative study of thioxanthene derivatives, it was found that those with specific side chains exhibited varying degrees of neuroleptic action. For example:

  • Compounds with β-hydroxyethylpiperazinopropyl showed stronger effects than those with dimethylaminopropyl side chains.
  • The peak neuroleptic effect was observed between 2 to 6 hours post-administration, diminishing by 24 hours .

Antimicrobial Efficacy

A detailed examination of the antimicrobial activity of thioxanthene derivatives reported the following MIC ranges against different bacterial strains (Table 1):

BacteriaStrain TestedMIC Range (µg/mL)
Staphylococci/Micrococci412.5–25
Streptococci136.2–50
Corynebacteria312.5
Listeria/Erisipelothrix212.5–25
Enterobacteriaceae1925–>100

This table illustrates the varying susceptibility of different bacterial strains to thioxanthene compounds .

The mechanisms underlying the biological activities of thioxanthenes are multifaceted:

  • Dopaminergic Antagonism : These compounds act as antagonists at D1 and D2 dopamine receptors, which is pivotal for their antipsychotic effects.
  • Alpha-Adrenergic Antagonism : This contributes to their anxiolytic and antidepressant properties.
  • Antimicrobial Mechanisms : The exact mechanisms by which thioxanthenes exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Q & A

Q. What are the common synthetic routes for 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide, and how are intermediates characterized?

The synthesis typically involves Friedel-Crafts alkylation or arylative cyclization to construct the thioxanthene backbone, followed by sulfonation to introduce the 10,10-dioxide moiety. Key intermediates, such as bis(4-hydroxyphenyl)thioxanthene derivatives, are often purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cyclic voltammetry is employed to assess redox behavior, as seen in analogous thioxanthene-based systems .

Q. Which spectroscopic and computational methods are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths and angles, particularly the sulfone group’s geometry (S=O bonds ~1.43 Å) and planarity of the thioxanthene core .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict absorption spectra .
  • FT-IR : Confirms sulfone presence via S=O stretching vibrations (~1300–1150 cm⁻¹) .

Q. How does the compound’s thermal stability impact its utility in optoelectronic applications?

Thermogravimetric analysis (TGA) reveals decomposition temperatures >300°C, suitable for vacuum deposition in OLED fabrication. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) critical for amorphous film formation .

Advanced Research Questions

Q. What experimental challenges arise in optimizing electroluminescent efficiency when using this compound as a host material in blue OLEDs?

Key challenges include:

  • Triplet Energy (ET) Matching : The host’s ET must exceed the emitter’s (e.g., ≥3.0 eV for FIrpic). Synthesizing derivatives with electron-withdrawing groups (e.g., sulfone) elevates ET but may reduce charge mobility .
  • Morphological Stability : Sublimation purification (>99% purity) minimizes defects, but bulky substituents (e.g., hydroxyethoxy groups) can hinder molecular packing, requiring annealing post-deposition .
  • Device Architecture : Bilayer structures (e.g., ITO/hole-transport layer/host:emitter/cathode) balance carrier injection. External quantum efficiency (EQE) >9% is achievable with optimized doping ratios .

Q. How do contradictory reports on charge-transport properties inform molecular design strategies?

Discrepancies in hole/electron mobility (µh/µe) arise from:

  • Substituent Effects : Hydroxyethoxy groups enhance hydrophilicity but may trap charges. Comparative studies using space-charge-limited current (SCLC) measurements clarify substituent impacts .
  • Crystallinity vs. Amorphousness : Single-crystal studies show µh > µe in ordered phases, while amorphous films exhibit balanced transport. Molecular dynamics simulations guide side-chain modifications to tune crystallinity .

Q. What methodologies resolve ambiguities in the compound’s photophysical behavior under varying environmental conditions?

  • Solvatochromism Studies : UV-vis and fluorescence spectra in solvents of varying polarity quantify intramolecular charge transfer (ICT) effects.
  • Transient Absorption Spectroscopy : Resolves excited-state lifetimes (τ) and identifies triplet-triplet annihilation under high excitation densities .
  • Environmental Stress Testing : Humidity chambers (e.g., 85°C/85% RH) assess stability of sulfone groups against hydrolysis, critical for outdoor OLED applications .

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